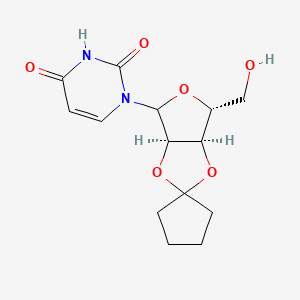

2'-O,3'-O-Cyclopentylideneuridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

A study detailed the synthesis of carbocyclic analogues of nucleosides and their evaluation for anti-HIV activity. The synthesis involved several steps, starting from basic pyrimidine and cyclopentenylamine derivatives, leading to compounds with significant anti-HIV properties. One notable compound, carbovir, emerged as a potent and selective anti-HIV agent due to its hydrolytic stability and ability to inhibit HIV replication and infectivity in T-cells at concentrations significantly lower than toxic levels, making it an excellent candidate for antiretroviral therapy development (Vince & Hua, 1990).

Cellular Pharmacology of Nucleoside Analogs

Another study focused on the cellular pharmacology of gemcitabine, a cytidine analogue used in cancer therapy. Despite its structural similarity to other cytidine analogues, gemcitabine exhibits unique features in its metabolism and mechanisms of action, highlighting the importance of understanding nucleoside analogues' cellular pharmacology for their rational use in clinical settings (Mini et al., 2006).

Biosynthesis of Cyclopropane, Epoxide, and Aziridine Groups

Research on the enzymatic chemistry of small-ring structures like cyclopropane, epoxide, and aziridine groups in natural products discussed their biological activities, including antibiotic and antitumor properties. This study highlights the diversity of biological activities associated with these small-ring containing compounds and the importance of understanding their biosynthesis for potential therapeutic applications (Thibodeaux, Chang, & Liu, 2012).

Mechanism-Based Inhibitors of Ribonucleotide Reductase

The study on 2'-deoxy-2'-methylenecytidine and related compounds explored their role as potent inhibitors of ribonucleotide reductase, highlighting the therapeutic potential of these nucleoside analogues in cancer chemotherapy. The research demonstrated how modifications at the 2' position of cytidine derivatives could lead to significant chemotherapeutic potential (Baker et al., 1991).

Drug Discovery from Medicinal Plants Against COVID-19

A study on the structural analysis of SARS-CoV-2 3CLpro enzyme and screening of medicinal plant libraries for potential anti-viral phytochemicals demonstrates the ongoing efforts in utilizing nucleoside analogues and related compounds for developing treatments against emerging viral diseases like COVID-19 (Qamar et al., 2020).

Eigenschaften

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c17-7-8-10-11(22-14(21-10)4-1-2-5-14)12(20-8)16-6-3-9(18)15-13(16)19/h3,6,8,10-12,17H,1-2,4-5,7H2,(H,15,18,19)/t8-,10-,11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYECRWNHISPZRG-HJQYOEGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(C1)O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)